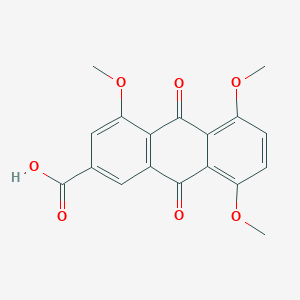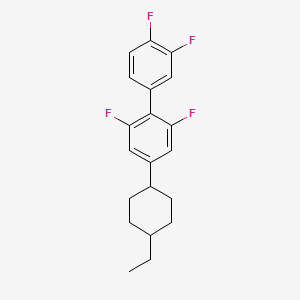
4,4'-Oxybis(2-bromo-6-chlorophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Oxybis(2-bromo-6-chlorophenol) is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and chlorine atoms attached to a phenolic ring, with an ether linkage connecting two such rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2-bromo-6-chlorophenol) typically involves the bromination and chlorination of phenolic compounds. One common method is the reaction of 2-bromo-6-chlorophenol with a suitable oxidizing agent to form the ether linkage. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2-bromo-6-chlorophenol) may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4,4’-Oxybis(2-bromo-6-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dehalogenated phenols.
Substitution: Phenolic derivatives with substituted functional groups.
科学研究应用
4,4’-Oxybis(2-bromo-6-chlorophenol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-Oxybis(2-bromo-6-chlorophenol) involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. It may also disrupt cellular processes by interfering with membrane integrity or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Bromo-6-chlorophenol: A related compound with similar halogenation but lacking the ether linkage.
4,4’-Oxybis(2-chlorophenol): Similar structure but with chlorine atoms instead of bromine.
4,4’-Oxybis(2-bromophenol): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
4,4’-Oxybis(2-bromo-6-chlorophenol) is unique due to the presence of both bromine and chlorine atoms, as well as the ether linkage connecting two phenolic rings. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
141452-47-3 |
|---|---|
分子式 |
C12H6Br2Cl2O3 |
分子量 |
428.9 g/mol |
IUPAC 名称 |
2-bromo-4-(3-bromo-5-chloro-4-hydroxyphenoxy)-6-chlorophenol |
InChI |
InChI=1S/C12H6Br2Cl2O3/c13-7-1-5(3-9(15)11(7)17)19-6-2-8(14)12(18)10(16)4-6/h1-4,17-18H |
InChI 键 |
IUBUPIAGFBMYIW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)O)Br)OC2=CC(=C(C(=C2)Br)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)



![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)


